4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one
Beschreibung
The compound 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a phthalazinone derivative featuring a 1,2,4-oxadiazole ring substituted with a 3-bromophenyl group and a 4-methoxyphenyl moiety at the phthalazinone core. Its molecular formula is estimated as C₂₅H₁₇BrN₄O₃ (molecular weight ~504.4 g/mol), with a logP value projected to be ~4.4, indicating moderate lipophilicity .
Eigenschaften
IUPAC Name |
4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15BrN4O3/c1-30-17-11-9-16(10-12-17)28-23(29)19-8-3-2-7-18(19)20(26-28)22-25-21(27-31-22)14-5-4-6-15(24)13-14/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBXOIGLDLZFLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 330.18 g/mol. The structure features a phthalazinone core, which is known for diverse pharmacological activities, and an oxadiazole ring that may contribute to its biological effects.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety often exhibit significant antimicrobial properties. The presence of bromine and methoxy groups in this compound may enhance its reactivity and interaction with microbial targets. Studies have shown that similar phthalazinones can interfere with bacterial cell wall synthesis, suggesting a potential mechanism for antimicrobial activity .
Anticancer Potential
Recent studies have evaluated the anticancer properties of oxadiazole derivatives. For instance, compounds structurally related to our target have demonstrated cytotoxic effects against various cancer cell lines. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation . Specifically, the oxadiazole ring may enhance the compound's ability to interact with DNA or inhibit key enzymes involved in cancer cell growth.
Inhibition of Enzymatic Activity
The compound's structure suggests potential interactions with specific enzymes. For example, oxadiazole derivatives have been studied as inhibitors of monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. Compounds with similar structures have shown promising IC50 values in inhibiting MAO-B, indicating that our target compound may also exhibit similar inhibitory effects .
Case Studies and Research Findings
The proposed mechanisms for the biological activity of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one include:
- DNA Interaction : Potential intercalation into DNA structures.
- Enzyme Inhibition : Competitive inhibition of key enzymes such as MAO.
- Cellular Pathway Modulation : Influence on signaling pathways involved in apoptosis and cell cycle regulation.
Wissenschaftliche Forschungsanwendungen
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of approximately 330.18 g/mol. The synthesis typically involves multi-step organic reactions that require precise control of reaction conditions to ensure high yield and purity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that compounds containing oxadiazole rings often exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one can induce apoptosis in cancer cells by damaging DNA and modulating signaling pathways related to cell proliferation and survival . The specific mechanisms of action are believed to involve interactions with enzymes or receptors that regulate inflammatory pathways or neuronal excitability.
Anti-inflammatory Properties
The oxadiazole moiety is known for its anti-inflammatory effects. Compounds like 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response. This suggests potential therapeutic applications in treating inflammatory diseases.
Anticonvulsant Effects
The compound's structure suggests possible anticonvulsant activity. Similar compounds have been reported to modulate neurotransmitter systems involved in seizure activity, making this compound a candidate for further investigation in epilepsy treatment.
Computational Studies
Computational chemistry tools can be employed to predict the behavior of 4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one in biological systems. These studies help elucidate potential interactions with biological targets and optimize the design of analogs with enhanced pharmacological profiles.
Case Studies
Several studies have highlighted the biological significance of oxadiazole-containing compounds:
- Anticancer Studies : A series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects against glioblastoma cell lines. The results indicated that certain derivatives exhibited significant apoptosis-inducing properties .
- Anti-diabetic Research : In vivo studies using genetically modified models demonstrated that some oxadiazole derivatives effectively lowered glucose levels, suggesting potential applications in diabetes management .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
*Estimated based on analogs.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for constructing the oxadiazole-phthalazinone scaffold in this compound?
- Methodology : The oxadiazole ring is typically synthesized via cyclocondensation of hydrazides with carboxylic acids or nitriles in the presence of phosphorus oxychloride (POCl₃) . The phthalazinone core can be derived from phthalic anhydride and hydrazine derivatives. Coupling reactions (e.g., nucleophilic substitution) are used to attach substituents like the 3-bromophenyl and 4-methoxyphenyl groups .
- Example Protocol :
- Step 1: Synthesize 3-(3-bromophenyl)-1,2,4-oxadiazole via POCl₃-mediated cyclization of 3-bromobenzonitrile and hydroxylamine.
- Step 2: Prepare phthalazinone from phthalic anhydride and hydrazine hydrate.
- Step 3: Couple intermediates using Pd-catalyzed cross-coupling or nucleophilic aromatic substitution.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : Confirm substitution patterns (e.g., bromophenyl protons at δ 7.2–7.8 ppm, methoxy group at δ 3.8–4.0 ppm) .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 491.36) .
- X-ray Crystallography : Resolve bond angles and dihedral angles in the oxadiazole-phthalazinone system .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Recommended Assays :
- Kinase Inhibition : Screen against kinases (e.g., EGFR, VEGFR) due to the phthalazinone moiety’s ATP-binding affinity .
- Antimicrobial Activity : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
- Cytotoxicity : Test via MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields of the oxadiazole ring?
- Variables to Test :
- Catalyst : Compare POCl₃ vs. polyphosphoric acid (PPA) in cyclization efficiency .
- Solvent : Evaluate polar aprotic solvents (e.g., DMF, THF) for reaction kinetics.
- Temperature : Microwave-assisted synthesis (120°C, 30 min) vs. traditional reflux (8–12 hrs) .
- Data Table :
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| POCl₃ | DMF | 120 | 72 |
| PPA | THF | 80 | 65 |
Q. What computational methods are effective for predicting bioactivity and SAR (Structure-Activity Relationship)?
- Approaches :
- Docking Studies : Use AutoDock Vina to model interactions with kinase ATP-binding pockets .
- QSAR Modeling : Correlate substituent electronegativity (e.g., bromine’s electron-withdrawing effect) with cytotoxicity .
Q. How can conflicting bioactivity data across studies be resolved?
- Root Causes :
- Assay Variability : Differences in cell line viability protocols (e.g., MTT vs. resazurin assays) .
- Impurity Artifacts : Trace solvents (e.g., DMSO) may interfere with fluorescence-based assays.
- Resolution Strategy :
- Reproducibility Checks : Validate results across independent labs using standardized protocols.
- HPLC-Purity Correlation : Ensure >95% purity via reverse-phase HPLC before bioassays .
Methodological Considerations
Q. What strategies mitigate challenges in coupling sterically hindered substituents?
- Solutions :
- Use bulky ligands (e.g., XPhos) in Pd-catalyzed cross-couplings to reduce steric hindrance .
- Employ microwave irradiation to enhance reaction rates for sluggish substitutions .
Q. How can environmental stability and photodegradation of this compound be assessed?
- Protocol :
- Accelerated Stability Testing : Expose to UV light (254 nm) and monitor degradation via LC-MS .
- Hydrolysis Studies : Test in buffers (pH 3–9) to identify labile bonds (e.g., oxadiazole ring cleavage) .
Data Contradiction Analysis
Q. Why do some studies report potent kinase inhibition while others show negligible activity?
- Hypotheses :
- Conformational Flexibility : The phthalazinone core may adopt multiple binding poses in kinase pockets .
- Selectivity Profiles : Activity may vary across kinase isoforms (e.g., EGFR-T790M vs. wild-type) .
- Experimental Design :
- Perform isoform-specific kinase assays.
- Use molecular dynamics simulations to assess conformational stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
